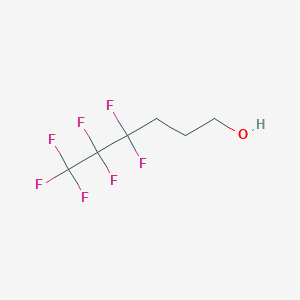
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, is a fluorinated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the properties and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves the use of trifluoromethyl groups, which can be introduced through various catalytic processes. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is achieved by coupling a trifluoromethyl-substituted acetophenone with a phenyl ether, followed by reduction . This process highlights the reactivity of trifluoromethyl-substituted phenyl compounds in forming new chemical bonds, which could be relevant to the synthesis of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, which can influence the electronic properties of the molecule. For example, the crystal structure of a related compound, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, shows that the presence of substituents affects the spatial arrangement and packing of molecules . This suggests that the trifluoromethyl group in 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone would also significantly impact its molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of hydroxyphenyl ethanones in chemical reactions is demonstrated by their ability to participate in cross-coupling reactions and act as precursors for various derivatives. For instance, 3-hydroxy-2-(trialkylsilyl)phenyl triflates, which share a similar hydroxyphenyl structure, are used as precursors in base-activated aryne reactions to produce phenol derivatives . This indicates that 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone could potentially undergo similar transformations, leveraging the reactivity of the hydroxy group and the stability provided by the trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability and solubility in polar organic solvents. For example, fluorinated polyimides derived from related monomers exhibit high glass transition temperatures and thermal stability, as well as good solubility in various solvents . Additionally, the presence of substituents such as trifluoromethyl groups can influence the phase transition temperatures and thermodynamic parameters of polymers . These properties are likely to be reflected in 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, suggesting it may have potential applications in materials science due to its stability and solubility profile.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDTFVRRWGDQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379386 |
Source


|
| Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
220227-53-2 |
Source


|
| Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxy-2'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)


![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)
